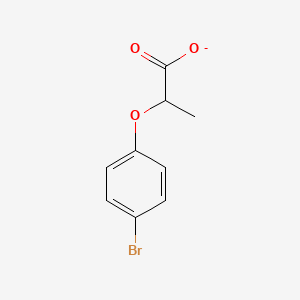

2-(4-Bromophenoxy)propanoate

Description

Contextualization within Brominated Organic Compounds Research

Brominated organic compounds are a broad class of molecules that have found extensive use in various scientific and industrial domains. The incorporation of bromine into an organic framework can significantly alter the molecule's physical and chemical properties, often enhancing its utility. sigmaaldrich.com These compounds are pivotal in organic synthesis, serving as versatile intermediates for creating more complex molecules through reactions like nucleophilic substitution and cross-coupling.

The presence of the bromine atom in compounds like 2-(4-Bromophenoxy)propanoate makes them valuable precursors in the synthesis of pharmaceuticals and agrochemicals. The process of bromination itself is a fundamental transformation in organic chemistry, with ongoing research focused on developing more efficient and environmentally sustainable methods.

Significance in Contemporary Chemical and Biological Research Domains

While extensive, peer-reviewed research specifically on this compound is limited, its structural motifs suggest potential areas of significance. It belongs to the arylpropionic acid derivatives, a class of compounds well-known for their biological activities.

A key area where this compound has been noted is in synthetic chemistry as an intermediate. For instance, a patented method describes the synthesis of R-(+)-2-(4-hydroxyphenoxy)propionic acid using R-(+)-2-(4-bromophenoxy)propanoic acid as a starting material. sigmaaldrich.com This highlights its role as a building block for other functionalized molecules. The synthesis of 2-(4-Bromophenoxy)propanoic acid itself can be achieved through the halogenation of 2-phenoxypropionic acid. sigmaaldrich.com

Some preliminary data suggests that, like other arylpropionic acids, this compound may possess anti-inflammatory properties, potentially acting as a non-steroidal anti-inflammatory drug (NSAID). There are also indications of potential antimicrobial and antioxidant activities, though these findings require further substantiation through rigorous scientific investigation. The broader class of propionic acid derivatives is known to exert a range of biological effects, from influencing metabolism to having immunosuppressive actions.

Structure

2D Structure

Properties

Molecular Formula |

C9H8BrO3- |

|---|---|

Molecular Weight |

244.06 g/mol |

IUPAC Name |

2-(4-bromophenoxy)propanoate |

InChI |

InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)/p-1 |

InChI Key |

IWXNSVLXICBLHY-UHFFFAOYSA-M |

SMILES |

CC(C(=O)[O-])OC1=CC=C(C=C1)Br |

Canonical SMILES |

CC(C(=O)[O-])OC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies

Established Synthetic Routes to 2-(4-Bromophenoxy)propanoate

Bromination strategies are fundamental to the synthesis of this compound, targeting either the phenoxy precursor or the propanoic acid moiety to introduce the essential bromine atom.

A primary and direct method for synthesizing the parent acid involves the selective bromination of 2-phenoxypropanoic acid. This electrophilic aromatic substitution reaction targets the para position of the phenoxy group due to the directing effects of the ether oxygen. The bromine atom is introduced onto the aromatic ring, which is activated by the phenoxy group.

One common industrial-scale approach is the bromination of 2-phenoxypropanoic acid using elemental bromine in an aqueous medium. This method is favored for its efficiency and control, leading to high yields of the desired 2-(4-bromophenoxy)propanoic acid while minimizing the formation of ortho or poly-brominated isomers. The presence of the electron-withdrawing propanoic acid group can influence the reactivity of the ring, but the activating effect of the ether linkage predominantly directs the substitution to the position opposite it.

Table 1: Selective Bromination of 2-Phenoxypropanoic Acid

| Starting Material | Reagent | Solvent | Product | Key Feature |

|---|---|---|---|---|

| 2-Phenoxypropanoic acid | Bromine (Br₂) | Aqueous Medium | (2S)-2-(4-Bromophenoxy)propanoic acid | High selectivity for the para-position. |

An alternative strategy involves the bromination of a pre-existing substituted propanoic acid. Research has demonstrated the feasibility of selective bromination of phenyl-containing carboxylic acids. For instance, a novel method for the selective bromination of 2-methyl-2-phenylpropanoic acid to its para-bromo derivative has been developed using bromine in an aqueous medium. google.comgoogle.com This process was found to be highly selective under acidic, neutral, or alkaline conditions, yielding the para-isomer with high purity (up to 99%) and avoiding the use of hazardous halogenated solvents. google.comgoogle.com While a different molecule, this demonstrates the principle of achieving high para-selectivity on a phenyl ring attached to a propanoic acid structure.

Another relevant reaction is the Hell-Volhard-Zelinsky reaction, which allows for the bromination at the α-carbon (the carbon adjacent to the carboxyl group) of a carboxylic acid. This reaction typically uses PBr₃ and Br₂, followed by hydrolysis. beilstein-journals.org Applying this to a phenoxypropanoic acid would result in bromination of the propanoic acid chain itself, rather than the aromatic ring.

Esterification is the crucial final step to convert the synthesized 2-(4-Bromophenoxy)propanoic acid into the target ester, this compound.

The most common method for this conversion is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid, 2-(4-Bromophenoxy)propanoic acid, with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas. masterorganicchemistry.comchemguide.co.uk

The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the formation of the ester, the alcohol is often used in large excess, acting as both a reactant and the solvent. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A tetrahedral intermediate is formed, and subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

Table 2: Fischer Esterification of 2-(4-Bromophenoxy)propanoic Acid

| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Product Example | Application |

|---|---|---|---|---|

| 2-(4-Bromophenoxy)propanoic acid | Methanol (MeOH) | H₂SO₄ | Methyl this compound | Precursor for further synthesis |

| 2-(4-Bromophenoxy)propanoic acid | Ethanol (B145695) (EtOH) | H₂SO₄ | Ethyl this compound | Prodrug synthesis |

Hydrazinolysis represents a derivative reaction starting from an ester of 2-(4-bromophenoxy)propanoic acid. This process is important for creating intermediates used in the synthesis of various heterocyclic compounds.

Specifically, methyl 2-(4-bromophenoxy)propionate can be converted to 2-(4-bromophenoxy)propane hydrazide. nih.gov The synthesis involves dissolving the ester in a solvent like methanol and adding hydrazine (B178648) hydrate (B1144303). The mixture is then heated to reflux for several hours. nih.gov Upon completion, the product precipitates from the solution and can be isolated by filtration and recrystallization. nih.gov

Carboxylic acid hydrazides are valuable intermediates because they can be readily converted into biologically active heterocyles, such as azoles and oxadiazoles. nih.gov

Table 3: Hydrazinolysis of Methyl 2-(4-Bromophenoxy)propionate

| Starting Material | Reagent | Solvent | Reaction Condition | Product |

|---|---|---|---|---|

| Methyl 2-(4-bromophenoxy)propionate | Hydrazine Hydrate (80%) | Methanol | Reflux | 2-(4-Bromophenoxy)propane hydrazide |

Michael Addition of Phenols with Acrylates

The Michael addition, a conjugate addition reaction, is a versatile method for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, the corresponding oxa-Michael addition presents a viable, atom-economical pathway. This reaction involves the addition of a nucleophile, in this case, a phenoxide, to an α,β-unsaturated carbonyl compound, such as an acrylate (B77674).

The general mechanism proceeds in three primary steps:

Deprotonation: A base is used to deprotonate the phenol (B47542) (4-bromophenol), forming a more nucleophilic phenoxide ion.

Conjugate Addition: The resulting phenoxide nucleophile attacks the β-carbon of the acrylate ester (e.g., methyl acrylate). This is the key bond-forming step, creating a new carbon-oxygen bond and resulting in an enolate intermediate.

Protonation: The enolate intermediate is then protonated, typically by the conjugate acid of the base used or during a workup step, to yield the final 2-(4-phenoxy)propanoate product.

While this method is well-established for various nucleophiles, its specific application for the synthesis of this compound would require careful optimization of reaction conditions to ensure high yields and minimize side reactions.

Industrial Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production necessitates a focus on efficiency, purity, cost-effectiveness, and safety. For compounds like this compound, which belongs to the aryloxyphenoxypropionic acid class often used as herbicides, these considerations are paramount. researchgate.net

Optimization of Reaction Conditions for High Yield and Purity

Achieving high yield and purity on an industrial scale is critical for economic viability and product quality. For the synthesis of related phenoxypropionic acids, optimization typically involves a systematic study of several parameters. nih.gov A common industrial route for such compounds is the Williamson ether synthesis, involving the reaction of a phenol with a halo-propionate.

Key parameters for optimization include:

Temperature: Reaction temperature is controlled to ensure a sufficient reaction rate while minimizing the formation of thermal decomposition products or side-products.

Molar Ratios: The stoichiometry of reactants, such as the ratio of 4-bromophenol (B116583) to the propionate (B1217596) reagent, is optimized to drive the reaction to completion and maximize the conversion of the limiting reagent. researchgate.net

Catalyst: In many cases, a catalyst is used to enhance the reaction rate. For instance, in related preparations, potassium iodide has been used as a catalyst in the etherification step. researchgate.net

Solvent: The choice of solvent is crucial for dissolving reactants, facilitating heat transfer, and influencing reaction kinetics.

pH Control: For reactions involving phenoxides, maintaining an appropriate alkaline pH is necessary to ensure the phenol remains deprotonated.

The progress of the reaction is typically monitored using techniques like Gas Chromatography (GC) to determine the consumption of starting materials and the formation of the product. google.com Purification often involves extraction, washing with aqueous solutions to remove salts and unreacted starting materials, and final purification by distillation or recrystallization to achieve the desired purity. google.compatsnap.com

Table 1: Factors for Reaction Optimization

| Parameter | Objective | Typical Monitoring Method |

|---|---|---|

| Temperature | Balance reaction rate and selectivity | Thermocouple, Process Control System |

| Molar Ratio | Maximize conversion of limiting reagent | GC, HPLC |

| Catalyst | Increase reaction rate and efficiency | Reaction kinetics analysis |

| Solvent | Ensure reactant solubility and optimal kinetics | Process development studies |

Application of Continuous Flow Reactors

Modern chemical manufacturing is increasingly adopting continuous flow chemistry to overcome the limitations of traditional batch processing. Flow reactors offer significant advantages in terms of safety, efficiency, and scalability. researchgate.net The synthesis of aryl compounds, including those derived from aryl bromides, has been successfully demonstrated in continuous flow systems. nih.govnih.gov

The potential benefits of using continuous flow reactors for the production of this compound include:

Enhanced Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise and rapid control of reaction temperature, which is critical for managing exothermic reactions and improving selectivity.

Improved Mixing: Micromixers integrated into flow systems ensure rapid and efficient mixing of reactants, leading to more uniform reaction conditions and potentially higher yields. nih.gov

Increased Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, reducing the risks associated with handling reactive intermediates or exothermic processes.

Scalability: Scaling up production in a flow system is often a matter of running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is typically more straightforward than scaling up batch reactors.

Automation and Control: Flow systems are well-suited for automation, allowing for precise control over parameters like flow rate, residence time, temperature, and pressure. nih.gov A successful scale-up was achieved for the reductive carbonylation of an aryl bromide, producing 3.8 g of product with an 85% isolated yield over a 415-minute operation. nih.gov

Integration of Automated Systems in Production Processes

Automation is a key feature of modern chemical plants, including those that produce herbicides and related chemical intermediates. rayfull.net The use of automated systems significantly enhances production efficiency, consistency, and safety. rayfull.net

In the context of producing this compound, automation can be integrated into several stages of the manufacturing process:

Raw Material Handling: Automated systems can precisely measure and transfer raw materials to the reactor, minimizing human error and exposure to chemicals. rayfull.net

Process Control: A Programmable Logic Controller (PLC) or Distributed Control System (DCS) can manage reaction parameters such as temperature, pressure, and stirring speed in real-time, ensuring the process stays within the optimal window. wahalengineers.com

Purification and Isolation: Automated extraction, filtration, and distillation systems can streamline the downstream processing steps, leading to a more efficient and consistent purification of the final product.

Quality Control: Inline analytical techniques can be integrated into the automated process to monitor product quality throughout the production run, allowing for immediate adjustments if deviations are detected.

Synthesis of Key Intermediates and Precursors in Chemical Transformations

The synthesis of complex molecules often relies on the efficient preparation of key building blocks. For many derivatives of this compound, its methyl ester is a crucial intermediate.

Preparation of Methyl 2-(4-Bromophenoxy)propionate

Methyl 2-(4-Bromophenoxy)propionate serves as a versatile intermediate for the synthesis of other compounds, such as hydrazides, which are precursors to various heterocyclic compounds. A common and effective method for its preparation is the Williamson ether synthesis, followed by esterification, or by reacting 4-bromophenol directly with a methyl 2-halopropionate, such as methyl 2-chloropropionate or methyl 2-bromopropionate.

A general procedure for its synthesis involves:

Reacting 4-bromophenol with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, in a solvent like acetone (B3395972) or ethanol to form the sodium or potassium 4-bromophenoxide salt.

Adding methyl 2-chloropropionate to the reaction mixture.

Heating the mixture under reflux for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then worked up by adding water and extracting the product with an organic solvent like ethyl acetate (B1210297).

The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated to yield the crude product, which can be further purified by distillation or chromatography.

A patent for a related compound, 2-(4-methoxyphenoxy)-propionic acid, describes an industrial method where p-hydroxyanisole is reacted with 2-chloropropionic acid in the presence of a phase transfer catalyst, achieving yields above 90% and purity up to 99.5%. google.com This highlights an efficient industrial approach that could be adapted for the synthesis of Methyl 2-(4-Bromophenoxy)propionate.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromophenol |

| Methyl acrylate |

| 2-(4-phenoxy)propanoate |

| Aryloxyphenoxypropionic acid |

| Potassium iodide |

| 4-bromophenoxide |

| Methyl 2-chloropropionate |

| Methyl 2-bromopropionate |

| Sodium hydroxide |

| Potassium carbonate |

| Ethyl acetate |

| Sodium sulfate |

| 2-(4-methoxyphenoxy)-propionic acid |

| p-hydroxyanisole |

| 2-chloropropionic acid |

| Methyl 2-(4-Bromophenoxy)propionate |

| 2-(4-Bromophenoxy)propanohydrazide |

| 2-(4-bromophenyl)-2-methylpropanoic acid |

| Methyl 2-(4-bromophenyl)-2-methylpropionate |

| 2-bromo-6-methoxynaphthalene |

Synthesis of 2-(4-Bromophenoxy)propanohydrazide

2-(4-Bromophenoxy)propanohydrazide is a crucial intermediate compound, valued for its role in the synthesis of biologically active heterocyclic compounds, such as various azole derivatives. nih.gov The preparation of this hydrazide is a straightforward synthetic process involving the hydrazinolysis of its corresponding ester, methyl 2-(4-bromophenoxy)propionate.

The synthesis is typically carried out by dissolving methyl 2-(4-bromophenoxy)propionate in a suitable solvent, such as methanol. nih.gov To this solution, hydrazine hydrate is added slowly while stirring. The reaction mixture is then heated to reflux for several hours. nih.gov The progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, the mixture is concentrated and poured into water, causing the solid product to precipitate. The resulting solid is then collected by filtration and can be purified by recrystallization from a solvent system like ethanol/water. nih.gov

Carboxylic acid hydrazides are recognized as important biological agents and serve as key building blocks for synthesizing heterocycles that contain two adjacent nitrogen atoms. nih.gov The title compound, with its C₉H₁₁BrN₂O₂ formula, is specifically utilized as an intermediate for creating heterocyclic systems like 2,5-disubstituted-1,3,4-oxadiazoles and 5-substituted 2-mercapto-1,3,4-oxadiazoles. nih.gov

Table 1: Reaction Parameters for the Synthesis of 2-(4-Bromophenoxy)propanohydrazide nih.gov

| Parameter | Details |

| Starting Material | Methyl 2-(4-bromophenoxy)propionate |

| Reagent | Hydrazine hydrate (80%) |

| Solvent | Methanol |

| Reaction Condition | Reflux |

| Reaction Time | ~6 hours (monitored by TLC) |

| Work-up | Concentration, precipitation in water, filtration |

| Purification | Recrystallization from ethanol/water |

Derivatization for Bioactive Molecule Precursors

The compound 2-(4-bromophenoxy)propanohydrazide, synthesized as described previously, is not typically the final bioactive product but rather a versatile precursor that can be readily derivatized into a variety of molecules with potential biological activity. nih.gov Its primary utility lies in its role as an intermediate for the synthesis of bioactive heterocyclic compounds. nih.gov

The hydrazide functional group is highly reactive and serves as a handle for constructing larger, more complex molecular frameworks. A common strategy involves reacting the hydrazide with isocyanates or isothiocyanates to yield semicarbazides and thiosemicarbazides, respectively. nih.gov These products are important intermediates in their own right, particularly for the synthesis of azoles under either acidic or basic conditions. nih.gov Azoles are a class of heterocyclic compounds well-known for their broad range of pharmacological activities.

Furthermore, the general class of carboxylic acid hydrazides is widely employed in the creation of other important heterocycles, such as 1,3,4-oxadiazoles. Research on analogous structures, such as those derived from 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole, has demonstrated significant potential for developing new anticancer and antimicrobial agents. rsc.org These studies underscore the value of the hydrazide moiety as a key structural component for generating libraries of compounds for biological screening.

Table 2: Examples of Bioactive Molecules Derived from Hydrazide Precursors

| Precursor Intermediate | Resulting Heterocycle Class | Associated Biological Activity |

| Semicarbazides | Azoles | Broad pharmacological activities nih.gov |

| Thiosemicarbazides | Azoles | Broad pharmacological activities nih.gov |

| Hydrazides | 1,3,4-Oxadiazoles | Anticancer, Antimicrobial nih.govrsc.org |

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions of 2-(4-Bromophenoxy)propanoate

Nucleophilic substitution reactions can occur at two primary locations on the molecule: the carbon atom bonded to the bromine on the aromatic ring and the carbonyl carbon of the ester moiety. ksu.edu.sapressbooks.pub

The bromine atom on the phenyl ring is susceptible to substitution by various nucleophiles, typically through metal-catalyzed processes. These reactions are fundamental in modifying the aromatic core of the molecule.

Copper-Catalyzed and Palladium-Catalyzed Amination: The transformation of aryl halides into aryl amines is a crucial reaction in organic synthesis. chemistryviews.org For a substrate like this compound, the bromine atom can be replaced by an amino group through reactions like the Buchwald-Hartwig amination or Ullmann-type condensations. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of amines, including primary and secondary alkyl or aryl amines. acs.orgacs.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. For this compound, this would result in the corresponding 2-(4-aminophenoxy)propanoate derivative.

Ullmann Condensation: This copper-catalyzed method is another pathway for C-N bond formation. wikipedia.orgwikipedia.org While traditional Ullmann reactions require harsh conditions, modern protocols use soluble copper catalysts with ligands, enabling the reaction to proceed under milder temperatures. chemistryviews.orgorganic-chemistry.org These reactions are effective for coupling aryl halides with amines, and the reactivity order is typically Ar-I > Ar-Br > Ar-Cl. wikipedia.orgmdpi.com

The choice of catalyst system and reaction conditions can be tailored based on the specific amine being used and the presence of sensitive functional groups, such as the ester in the substrate. nih.gov Continuous flow processing has been shown to intensify amination reactions of aryl halides, allowing for safe operation at elevated temperatures and improving yields. nih.gov

| Reaction Type | Nucleophile | Catalyst System | General Product |

|---|---|---|---|

| Buchwald-Hartwig Amination | Ammonia (B1221849), Primary/Secondary Amines | Palladium complex (e.g., Pd₂(dba)₃) + Phosphine ligand | 2-(4-Aminophenoxy)propanoate derivatives |

| Ullmann Condensation (C-N Coupling) | Aniline derivatives, Alkylamines | Copper(I) salt (e.g., CuI) + Ligand (e.g., diamine) | N-Aryl amine derivatives |

| Ullmann Ether Synthesis (C-O Coupling) | Phenols, Alcohols | Copper salt/oxide | Aryl ether derivatives |

The ester group of this compound can undergo nucleophilic acyl substitution, allowing for its conversion into other carboxylic acid derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-Bromophenoxy)propanoic acid, under either acidic or basic conditions. chegg.com This reaction is a standard transformation for converting esters to their parent acids. scbt.com

Amidation: Reaction with ammonia or a primary or secondary amine can convert the ester into the corresponding amide, 2-(4-Bromophenoxy)propanamide. This transformation typically requires heating or catalysis and is a common method for synthesizing amide derivatives from esters.

These reactions at the ester moiety generally leave the C-Br bond on the aromatic ring intact, demonstrating the chemoselectivity possible with this substrate.

Cross-Coupling Reaction Pathways

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the aryl bromide portion of this compound is an excellent substrate for such transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organohalide with an organoboron compound. wikipedia.orgorganic-chemistry.org For this compound, the C(sp²)-Br bond can react with various aryl or vinyl boronic acids (or their esters) to form a new C-C bond. nih.gov

The catalytic cycle involves three main steps: wikipedia.org

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromine bond of this compound.

Transmetalation: The organic group from the organoboron species is transferred to the palladium complex.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the palladium(0) catalyst.

This reaction is highly tolerant of various functional groups, making it suitable for complex molecules like this compound. nih.gov The ester group is typically unaffected by the mild conditions of the Suzuki coupling. organic-chemistry.org

A direct application of the Suzuki coupling is the synthesis of biarylpropanoic acid derivatives. youtube.com By reacting this compound with a substituted or unsubstituted arylboronic acid, a variety of biaryl compounds can be synthesized. These products are of interest in medicinal chemistry and materials science.

Other cross-coupling reactions can also be employed:

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to form an aryl-alkyne derivative. wikipedia.orglibretexts.org This method could be used to introduce an alkynyl substituent in place of the bromine atom. A domino intermolecular Sonogashira coupling has been reported for similar alkyl 2-(2-bromophenoxy)acetate substrates. organic-chemistry.org

Ullmann Reaction: The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a symmetric biaryl. wikipedia.org While less common for creating unsymmetrical biaryls, modern variations have improved its scope.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(0) complex + Base | Biarylpropanoic acid derivative |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex + Cu(I) salt + Base | Aryl-alkyne derivative |

| Ullmann Reaction | Aryl Halide | Copper (stoichiometric or catalytic) | Symmetric biaryl derivative |

Redox Reaction Studies

The this compound molecule possesses sites that can undergo both oxidation and reduction.

Reduction: The bromine atom on the aromatic ring can be removed via catalytic hydrogenation. Using a catalyst like Palladium on carbon (Pd-C) with hydrogen gas (H₂), the aryl bromide can be reduced to the corresponding debrominated compound, 2-phenoxypropanoate.

Oxidation: The propanoic acid chain can be susceptible to oxidation under strong oxidizing conditions. For instance, using a potent oxidizing agent like potassium permanganate (B83412) (KMnO₄) under acidic conditions could potentially lead to cleavage of the side chain or other oxidative transformations.

These redox reactions further highlight the chemical versatility of the compound, allowing for modification at either the aromatic ring or the aliphatic side chain.

Oxidation of Aromatic and Alkyl Moieties

The oxidation of the this compound structure can theoretically occur at two primary sites: the aromatic ring and the alkyl (propanoate) side chain.

Aromatic Moiety: The bromine atom on the phenyl ring is an ortho-, para- director and is deactivating. However, the ether linkage is an activating group, also directing ortho- and para-. Oxidation of the aromatic ring can lead to the introduction of hydroxyl groups, though this often requires specific enzymatic or catalytic systems. For instance, the conversion of 2-(4-bromophenoxy)propionic acid to 2-(4-hydroxyphenoxy)propionic acid involves the displacement of the bromine atom, a reaction that can be facilitated by a copper catalyst in an alkaline solution at elevated temperatures and pressures. google.com This process, however, is a nucleophilic substitution rather than a direct oxidation of a C-H bond on the ring.

Alkyl Moiety: The alkyl portion of the molecule, specifically the tertiary carbon of the propanoate group, is a potential site for oxidation. However, the carboxylic acid group is generally resistant to further oxidation under standard conditions.

Reduction of Carboxylic Acid and Ester Functional Groups

The carboxylic acid or ester functional group of this compound can be reduced to the corresponding primary alcohol, 2-(4-bromophenoxy)propan-1-ol. This transformation is a standard reaction in organic synthesis and can be achieved using powerful reducing agents.

Commonly used reagents for this reduction include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes. These reagents are capable of reducing both carboxylic acids and esters efficiently. The choice of reagent can sometimes depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

For example, studies on the reduction of similar propanoic acid derivatives have demonstrated high selectivity and yield. The reduction of propanoic acid to 1-propanol (B7761284) can be achieved with up to 92% selectivity using palladium-promoted tungsten oxide on a titania support (Pd-WOx/TiO₂) at 433 K in the presence of hydrogen gas. researchgate.net While this specific example does not use this compound, the methodology is applicable to the reduction of the carboxylic acid function in this molecule.

Reduction of Hydrazono Groups

The reduction of a hydrazono group is a relevant transformation for derivatives of this compound. This process first requires the synthesis of a hydrazone derivative, typically by reacting a ketone precursor with hydrazine (B178648) or a substituted hydrazine.

For instance, a precursor like methyl 2-(4-acetylphenoxy)propanoate can be synthesized and then potentially converted to a hydrazone. epo.org The subsequent reduction of the hydrazono group (-C=N-NH₂) to a hydrazino group (-CH-NH-NH₂) or further to an amino group (-CH-NH₂) can be accomplished using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The specific product obtained depends on the reaction conditions and the reducing agent employed.

Carboxylic Acid Derivatization Mechanisms

Amidation Reactions

The carboxylic acid of 2-(4-bromophenoxy)propanoic acid can be readily converted into a wide range of amides through various amidation reactions. nih.gov These reactions are fundamental in the synthesis of new chemical entities with potential biological activity.

Direct amidation can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. sciepub.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. sciepub.com

Alternatively, borate (B1201080) esters such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) have been shown to be effective reagents for direct amidation, allowing the reaction to proceed under mild conditions with equimolar amounts of the acid and amine. nih.gov Another approach involves the use of boric acid as a catalyst, which is considered a greener method. sciepub.com The reaction is believed to proceed through the formation of a mixed anhydride (B1165640) intermediate. sciepub.com

The following table summarizes various amidation methods:

Table 1: Amidation Reaction Methods| Coupling Agent/Catalyst | Reaction Conditions | Notes |

|---|---|---|

| DCC, EDC/HOBt | Typically room temperature in an organic solvent like DCM or DMF. | Widely used in peptide synthesis, can produce urea (B33335) byproducts. sciepub.com |

| B(OCH₂CF₃)₃ | MeCN, 80 °C | Operationally simple and can be carried out open to the air. nih.gov |

| Boric Acid | Toluene, reflux with Dean-Stark trap | A greener alternative, the reaction time can be optimized by adjusting the catalyst loading. sciepub.com |

Esterification Processes

Esterification of 2-(4-bromophenoxy)propanoic acid is a common transformation to produce various ester derivatives. anokaramsey.edu The most classic method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. epo.organokaramsey.edu The reaction is an equilibrium process, and to drive it towards the product side, the alcohol is often used in excess, or water is removed as it is formed.

For example, the synthesis of methyl 2-(4-bromophenyl)-2-methylpropanoate has been achieved by reacting the corresponding carboxylic acid with methanol (B129727) and sulfuric acid at reflux. google.com This method is directly applicable to the esterification of 2-(4-bromophenoxy)propanoic acid.

Another method involves the reaction of the potassium salt of the carboxylic acid with an alkyl halide. For instance, methyl 2-(4-acetylphenoxy)propanoate was synthesized by reacting the potassium salt of 4-hydroxyacetophenone with methyl 2-bromopropanoate. epo.org A similar Williamson ether synthesis approach can be envisioned starting from 4-bromophenol (B116583) and an appropriate propanoate ester.

The following table provides an overview of esterification methods:

Table 2: Esterification Reaction Methods| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Equilibrium reaction; often requires removal of water. epo.organokaramsey.edu |

| Alkylation of Carboxylate Salt | Carboxylate Salt, Alkyl Halide | Typically in a polar aprotic solvent like DMF. | A variation of the Williamson ether synthesis. epo.org |

Other Significant Reaction Pathways

Besides the reactions discussed above, 2-(4-bromophenoxy)propanoic acid can undergo other transformations. One notable reaction is the nucleophilic aromatic substitution of the bromine atom. As mentioned earlier, the bromine can be displaced by a hydroxyl group using a copper catalyst in an alkaline medium to yield 2-(4-hydroxyphenoxy)propionic acid. google.com

Furthermore, the aromatic ring can be subject to other electrophilic substitution reactions, although the presence of the deactivating bromine atom might require harsh reaction conditions. The specific outcome of such reactions would depend on the directing effects of both the bromo and the phenoxypropanoic acid substituents.

Hydrazone Formation

Hydrazone derivatives of this compound are synthesized through a two-step process. The first step involves the formation of a hydrazide intermediate. Specifically, methyl 2-(4-bromophenoxy)propionate is reacted with hydrazine hydrate (B1144303), typically in a solvent like methanol under reflux conditions, to yield 2-(4-bromophenoxy)propanehydrazide. nih.gov This hydrazide is a crucial intermediate for creating various heterocyclic compounds. nih.gov

The second step is the classic condensation reaction between the synthesized 2-(4-bromophenoxy)propanehydrazide and an appropriate aldehyde or ketone. nih.gov This reaction forms the characteristic –CO–NH–N=CH– moiety of acylhydrazones. nih.gov The reaction time is determined experimentally, often by monitoring the reaction's progress using thin-layer chromatography (TLC). nih.govnih.gov The resulting hydrazone product, such as 2-((E)-{2-[2-(4-bromophenoxy)propanoyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate or 4-Br-2-(2-(2-(4-bromophenoxy)propanoyl)carbohydrazonoyl)ph 3,4-dimethoxybenzoate, can then be isolated and purified. sigmaaldrich.comsigmaaldrich.com

Table 1: Synthesis of 2-(4-bromophenoxy)propanehydrazide

| Parameter | Details | Source |

|---|---|---|

| Starting Material | Methyl 2-(4-bromophenoxy)propionate | nih.gov |

| Reagent | Hydrazine hydrate (80%) | nih.gov |

| Solvent | Methanol | nih.gov |

| Reaction Condition | Reflux | nih.gov |

| Monitoring | Thin-Layer Chromatography (TLC) | nih.gov |

| Work-up | The reaction mixture is concentrated and poured into water to precipitate the solid product. | nih.gov |

| Purification | Recrystallization from an ethanol (B145695)/water mixture. | nih.gov |

Mechanistic Insights into Reactivity Profiles

The chemical behavior of this compound is dictated by a combination of electronic and steric factors originating from its molecular structure.

Influence of Bromine Substituent on Electron-Withdrawing Properties

This net electron-withdrawing character enhances the acidity of the corresponding precursor, 4-bromophenol, facilitating the formation of the phenoxide ion required for the synthesis of the ether linkage. plos.org This effect is crucial in nucleophilic substitution reactions where the phenoxide acts as the nucleophile. plos.org The electron-withdrawing nature of the bromine substituent also influences the reactivity of the entire aromatic system toward electrophiles and affects the stability of reaction intermediates.

Steric Effects Governing Reaction Rates

Steric hindrance plays a critical role in the reaction kinetics of this compound derivatives. The presence of the methyl group on the alpha-carbon of the propanoate side chain, as well as the bromine atom on the aromatic ring, can impede the approach of reagents. This is particularly relevant in reactions targeting the carbonyl group of the ester or acid.

Studies on analogous systems have shown that bulky substituents can significantly lower reaction rates by creating a more hindered transition state. researchgate.net For example, in anchimerically assisted elimination reactions, the tendency for a reaction to proceed via a specific pathway can decrease as the size of substituents near the reaction center increases, due to unfavorable steric interactions in the transition state. researchgate.net Similarly, bulky substituents on aromatic rings can sterically inhibit reactions at adjacent positions. rsc.org

Electrophilic Aromatic Substitution Directing Effects

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. Both the ether group (-OR) and the bromine atom are classified as ortho-, para-directors. youtube.com This is because their lone pairs can be donated via resonance to stabilize the carbocation intermediate (the sigma complex) when the attack occurs at the ortho or para positions.

In this compound, the para-position relative to the ether linkage is already occupied by the bromine atom. Therefore, incoming electrophiles are directed primarily to the two ortho-positions (C2 and C6) relative to the ether group. The bromine atom also directs to its ortho-positions, which are the same C2 and C6 carbons (and are meta to the ether group). The activating effect of the ether group is generally stronger than the deactivating effect of the halogen, making the positions ortho to the ether linkage the most probable sites for substitution. youtube.com

Table 2: Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect | Influence on Reactivity |

|---|---|---|---|

| -O-R (Ether) | Activating | Ortho, Para | Increases ring nucleophilicity |

| -Br (Bromo) | Deactivating | Ortho, Para | Decreases ring nucleophilicity |

Quinonoid Intermediate Formation in Decarboxylation

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. While the simple decarboxylation of phenoxypropanoic acids is not a common reaction without specific functionalities (like a beta-keto group), the formation of quinonoid intermediates is a key mechanistic feature in the decarboxylation of related phenolic acids and other biochemical reactions. masterorganicchemistry.comyoutube.com

A quinonoid intermediate is a resonance structure that can stabilize a negative charge developed during a reaction, such as the carbanion formed after the cleavage of a C-C bond. researchgate.net In enzymatic reactions, the formation of a transient carbanion is often stabilized by a quinonoid intermediate, which has a distinct spectroscopic signature. researchgate.netnih.gov These intermediates are highly reactive species that readily undergo further reactions to regain the stability of the aromatic system. youtube.com In the context of a potential decarboxylation or other transformations of this compound derivatives, the phenoxy moiety could theoretically participate in stabilizing charged intermediates through the formation of quinonoid-like structures.

Investigation of Side Reactions and Byproduct Formation

Several side reactions and byproducts can occur during the synthesis and transformation of this compound and its derivatives.

Incomplete Reactions : In the synthesis of the hydrazide from the corresponding methyl ester, an incomplete reaction will result in the starting ester, methyl 2-(4-bromophenoxy)propionate, remaining as an impurity in the final product. nih.gov

Lactone Formation : In reactions involving decarboxylation, particularly under radical conditions, intramolecular cyclization can occur. For example, studies on the decarboxylation of dicarboxylic acids have shown the formation of lactones as significant byproducts. acs.org Depending on the reaction conditions, a derivative of this compound could potentially form a lactone byproduct.

Ring Deactivation : The use of excessively harsh bases during synthesis can lead to unwanted side reactions, including potential deactivation of the aromatic ring, which could lower the yield of the desired product. plos.org

Double Halogenation/Decarboxylation : In processes like halodecarboxylation, excessive electrophilic halogenation can occur, sometimes followed by decarboxylation, leading to poly-halogenated phenols as byproducts. acs.org

Careful control of reaction conditions, stoichiometry of reagents, and choice of solvents and bases is essential to minimize these side reactions and maximize the yield of the desired product.

Isomerization during Bromination (e.g., Para/Meta Selectivity)

The synthesis of this compound involves the bromination of a precursor phenoxypropanoate. The regioselectivity of this electrophilic aromatic substitution is heavily influenced by the directing effects of the substituents on the benzene ring. The ether oxygen of the phenoxy group is an activating, ortho-, para-directing group due to its ability to donate a lone pair of electrons to the aromatic ring, thereby stabilizing the arenium ion intermediate.

In the context of producing the para-bromo isomer, the substitution is directed to the position opposite the phenoxypropanoate group. Research on analogous compounds, such as the bromination of 2-methyl-2-phenylpropanoic acid, demonstrates a high degree of selectivity for the para position. google.comgoogle.com This preference can be attributed to steric hindrance at the ortho positions caused by the bulky phenoxypropanoate side chain, which makes the para position more accessible to the incoming electrophile (bromine).

While the formation of the meta-isomer is electronically disfavored, it can occur to a minor extent. The relative yields of the isomers are dependent on the specific reaction conditions, including the choice of brominating agent and solvent. For instance, the bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium has been shown to predominantly yield the para-substituted product. google.comgoogle.com

The following table summarizes the expected selectivity in the bromination of a phenoxypropanoate to form this compound, based on established principles of electrophilic aromatic substitution.

| Position | Directing Effect of Phenoxy Group | Steric Hindrance | Expected Product Yield |

| Ortho | Activating | High | Minor |

| Meta | Deactivating | Low | Negligible |

| Para | Activating | Low | Major |

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). For this compound, this transformation would lead to the formation of 1-bromo-4-ethoxybenzene. The decarboxylation of carboxylic acids and their esters can be initiated through several mechanisms, often requiring heat or a catalyst. acs.org

One potential pathway for the decarboxylation of the corresponding carboxylic acid, 2-(4-bromophenoxy)propanoic acid, is a halodecarboxylation reaction. This process involves the cleavage of the carbon-carbon bond adjacent to the carboxyl group and the trapping of the resulting intermediate with a halogen source. acs.org While this is more of a synthetic route to organohalides from carboxylic acids, the underlying principles of C-C bond cleavage are relevant.

A more direct decarboxylation pathway for this compound itself would likely proceed through the formation of a carbanionic intermediate upon heating. The stability of this intermediate is crucial for the reaction to occur. The presence of the electron-withdrawing bromine atom on the phenyl ring could have a modest influence on the stability of any intermediates formed during the reaction.

The general mechanism for the decarboxylation of a β-keto acid, which shares some structural similarities, involves the formation of a cyclic transition state. However, for a simple phenoxypropanoate, the reaction is less facile and typically requires more forcing conditions. The reaction can be conceptualized to proceed via the following general steps:

Protonation of the carbonyl oxygen (if an acid catalyst is present) or formation of an enolate.

Cleavage of the C-C bond between the alpha-carbon and the carboxyl group, leading to the release of CO2.

Formation of the final product.

The efficiency and preferred pathway for the decarboxylation of this compound would be highly dependent on the specific reaction conditions, such as temperature, pressure, and the presence of catalysts. acs.org

Stereochemical Aspects of 2 4 Bromophenoxy Propanoate

Inherent Chiral Nature of the Compound

2-(4-Bromophenoxy)propanoate possesses a single stereocenter at the C2 carbon of the propanoate moiety, the point of attachment for the 4-bromophenoxy group. This chiral center means the compound can exist as two non-superimposable mirror images, known as enantiomers: (S)-2-(4-bromophenoxy)propanoate and (R)-2-(4-bromophenoxy)propanoate.

These enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in opposite directions, and in their reactivity with other chiral compounds. The specific configuration, denoted as (S) or (R), is determined by the Cahn-Ingold-Prelog priority rules. The bromine atom at the para position of the phenoxy ring influences the molecule's electronic properties but does not directly participate in the chirality of the propanoate backbone. elsevierpure.com The chiral nature of this and similar compounds is fundamental to their application in fields where specific stereoisomers are required for desired biological activity or chemical reactivity.

Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure or enriched this compound is a significant objective in organic chemistry. Stereoselective synthesis aims to produce a specific stereoisomer, which can be achieved through various strategies, including the retention of an existing chiral center or the creation of a new one with a preferred configuration.

Retention of Chiral Configuration in Synthetic Transformations

In many chemical transformations, it is crucial to maintain the pre-existing stereochemical integrity of a chiral starting material. For derivatives of this compound, mild reaction conditions are often employed to prevent racemization at the stereocenter. For instance, in the synthesis of amides from (2S)-2-(4-bromophenoxy)propanoic acid, the use of standard coupling reagents under controlled temperatures ensures that the (2S)-configuration is preserved in the final product. elsevierpure.com Similarly, derivatization of related chiral compounds for analytical purposes, such as HPLC analysis, has been shown to proceed with negligible loss of stereochemical purity. nih.gov

| Starting Material | Reagents | Product | Stereochemical Outcome |

| (2S)-2-(4-Bromophenoxy)propanoic acid | SOCl₂, then NH₃ or RNH₂ | 2-(4-Bromophenoxy)propanamide | Retention of (2S)-configuration elsevierpure.com |

| Optically pure CMPP enantiomers | Derivatization agents | Amide derivatives of CMPP | Negligible racemization nih.gov |

Enantioselective Approaches in Synthesis

When a racemic mixture is the starting point, or when the chiral center is created from an achiral precursor, enantioselective methods are employed to favor the formation of one enantiomer over the other.

One common approach is kinetic resolution . This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the separation of a faster-reacting enantiomer (as a product) from the slower-reacting one (as unreacted starting material). For the broader class of 2-aryloxypropanoic acids, a notable method involves enantioselective esterification using a chiral acyl-transfer catalyst, which allows for the effective separation of the racemic acid into an optically active acid and its corresponding ester with high enantioselectivity. elsevierpure.com

Another powerful strategy is asymmetric catalysis , where a small amount of a chiral catalyst directs the reaction to produce a large amount of an enantiomerically enriched product. For instance, the asymmetric hydrogenation of β-aryloxy-α,β-unsaturated esters, a related class of compounds, has been achieved with high enantioselectivity using a rhodium catalyst complexed with a chiral phosphine (B1218219) ligand like Walphos W008-1. nih.gov

The use of chiral auxiliaries is another established method. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. For α-arylpropanoic acids, 1,3-dithiane (B146892) 1-oxide units have been used as stereocontrolling elements to produce the desired enantiomers in high enantiomeric excess. rsc.org

Enzymatic resolution offers a highly selective alternative. Enzymes can distinguish between enantiomers with remarkable precision. For example, enzymatic deracemization has been successfully applied to fluorinated arylcarboxylic acids, where one enantiomer is selectively transformed, allowing for the isolation of the other in high enantiomeric purity. mdpi.com Chiral High-Performance Liquid Chromatography (HPLC) is also a widely used technique for the analytical and preparative separation of enantiomers from a racemic mixture. nih.gov

| Method | Key Reagent/Catalyst | Substrate Class | Outcome |

| Kinetic Resolution | (+)-Benzotetramisole (chiral acyl-transfer catalyst) | Racemic 2-aryloxypropanoic acids | Optically active acids and esters with high enantioselectivity elsevierpure.com |

| Asymmetric Hydrogenation | Bis(norbornadiene)rhodium(I) tetrafluoroborate (B81430) / Walphos W008-1 | β-aryloxy-α,β-unsaturated esters | Saturated esters with high enantioselectivity nih.gov |

| Chiral Auxiliary | 1,3-Dithiane 1-oxide (DiTOX) | α-Arylpropanoic acids | (+)-α-Arylpropanoic acids in high enantiomeric excesses rsc.org |

| Enzymatic Deracemization | Enzymes | Fluorinated arylcarboxylic acids | Enantiomerically enriched acids and esters mdpi.com |

| Chiral HPLC | Chiral stationary phase | Racemic propranolol (B1214883) nitro-analogues | Separation of individual enantiomers nih.gov |

Diastereoselective and Enantioselective Chemical Transformations

When a molecule already contains a chiral center, as in the case of an enantiomer of this compound, its reactions with other reagents can lead to the formation of diastereomers. Diastereoselective reactions are those in which one diastereomer is preferentially formed over others. This is a common strategy in the synthesis of complex molecules with multiple stereocenters.

A well-known example of a diastereoselective reaction is the Evans aldol (B89426) reaction . By using a chiral auxiliary, such as an oxazolidinone, it is possible to control the formation of new stereocenters relative to the existing one, leading to products with high diastereoselectivity and enantioselectivity. While not a direct transformation of this compound itself, this principle is broadly applicable in organic synthesis.

The determination of the absolute configuration of chiral molecules often relies on diastereoselective reactions. By reacting a chiral compound with a chiral derivatizing agent, a mixture of diastereomers is formed. The distinct physical and spectroscopic properties of these diastereomers, particularly in NMR spectroscopy, allow for the assignment of the absolute stereochemistry of the original molecule. For example, α-methoxyphenylacetic acid (MPA) is a common chiral derivatizing agent used for this purpose. nih.gov

In more complex syntheses, the stereochemistry of a starting material can direct the formation of subsequent stereocenters. For instance, in the synthesis of pederic acid derivatives, a highly diastereoselective aldol reaction was a critical step in establishing the correct relative stereochemistry of the product. nih.gov

Advanced Analytical Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of 2-(4-Bromophenoxy)propanoate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals for this compound would include a doublet for the methyl (CH₃) protons, a quartet for the methine (CH) proton, and signals corresponding to the aromatic protons on the bromophenyl ring. The splitting patterns (e.g., doublet, quartet) arise from spin-spin coupling between adjacent non-equivalent protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, distinct signals are expected for the methyl carbon, the methine carbon, the carbonyl carbon of the ester, and the carbons of the aromatic ring. The chemical shifts of these carbons are indicative of their electronic environment.

2D NMR Experiments: Two-dimensional NMR experiments, such as COSY and HSQC, provide further clarity on the molecular structure by showing correlations between nuclei. sdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu In a COSY spectrum of this compound, a cross-peak would be observed between the signals of the methyl protons and the methine proton, confirming their connectivity. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. epfl.ch An HSQC spectrum would show a correlation between the methyl proton signal and the methyl carbon signal, and between the methine proton signal and the methine carbon signal. epfl.chyoutube.com This is invaluable for unambiguously assigning the carbon resonances. epfl.ch Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. epfl.ch

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| CH₃ | ~1.6 | ~18 | Doublet |

| CH | ~4.8 | ~72 | Quartet |

| Aromatic CH | ~6.8 - 7.4 | ~116 - 132 | Multiplets |

| Aromatic C-Br | - | ~117 | - |

| Aromatic C-O | - | ~156 | - |

| C=O | - | ~173 | - |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

A strong absorption band is expected in the region of 1730-1750 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. The presence of the ether linkage (Ar-O-C) would be indicated by C-O stretching vibrations, typically appearing in the fingerprint region between 1200 cm⁻¹ and 1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹ , while the aliphatic C-H stretching of the propanoate chain would be observed just below 3000 cm⁻¹ . docbrown.info The C-Br stretching vibration is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹ .

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ester) | 1730 - 1750 | Strong |

| C-O (Ether, Asymmetric) | 1200 - 1300 | Strong |

| C-O (Ether, Symmetric) | 1000 - 1100 | Strong |

| Aromatic C-H | >3000 | Medium to Weak |

| Aliphatic C-H | <3000 | Medium |

| C-Br | 500 - 600 | Medium to Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, mass spectrometry can be used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

The molecular ion peak ([M]⁺) would be observed, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) separated by two m/z units would be expected for the molecular ion and any bromine-containing fragments. docbrown.info

Common fragmentation pathways for esters include cleavage alpha to the carbonyl group. libretexts.org For this compound, this could lead to the loss of the propanoate side chain or fragments thereof. Fragmentation of the ether bond is also possible. miamioh.edu The analysis of these fragment ions provides a fingerprint that helps to confirm the structure of the compound. chim.lunih.gov

Chromatographic Separation and Analysis

Chromatographic techniques are employed to separate this compound from mixtures, either for purification or for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds.

Reverse-Phase C18 HPLC: In this widely used HPLC mode, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase. obrnutafaza.hrwindows.net this compound, being a moderately nonpolar compound, can be effectively separated and quantified using a C18 column with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time of the compound can be adjusted by varying the composition of the mobile phase.

Chiral HPLC: Since this compound possesses a chiral center at the second carbon of the propanoate chain, it exists as a pair of enantiomers. Chiral HPLC is essential for the separation and quantification of these individual enantiomers. nih.govphenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. phenomenex.com The choice of the specific chiral column and mobile phase is critical for achieving successful enantiomeric resolution. tsijournals.comnih.gov

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov this compound, particularly its ester form, is generally amenable to GC analysis. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS). GC can be used to assess the purity of this compound and to quantify it in various matrices. For the analysis of related bromophenols in water, a derivatization to their acetate (B1210297) esters followed by GC-MS has been shown to be an effective method. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique for qualitatively monitoring the progress of chemical reactions in real-time. libretexts.orgthieme.de It is a simple, rapid, and cost-effective method to determine the consumption of starting materials and the formation of products. libretexts.orgukessays.com In the synthesis of this compound and its derivatives, TLC is used to track the conversion of reactants, such as eugenol (B1671780) or other precursors. walisongo.ac.id

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. ukessays.comrsc.org A standard reference spot of the starting material and a "co-spot" containing both the reaction mixture and the starting material are also applied to the plate. libretexts.orgrochester.edu The plate is then developed in a sealed chamber containing an appropriate mobile phase, often a mixture of nonpolar and polar solvents. For related compounds, a mobile phase of n-hexane and ethyl acetate in a 5:1 ratio has been effectively used. walisongo.ac.id

After the solvent front moves up the plate, the plate is dried and visualized. rsc.org Since this compound contains a phenyl ring, it is UV active and can be visualized under a UV lamp. orgsyn.org The disappearance of the spot corresponding to the limiting reactant and the appearance of a new spot for the product indicate that the reaction is proceeding. libretexts.org The reaction is considered complete when the reactant spot is no longer visible in the reaction mixture lane. libretexts.orgnih.gov

Table 1: Typical Parameters for TLC Reaction Monitoring

| Parameter | Description | Example |

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 F254 rsc.org |

| Mobile Phase (Eluent) | A solvent or solvent mixture that moves up the plate. | n-hexane:ethyl acetate (5:1) walisongo.ac.id |

| Sample Application | Spotting the starting material, reaction mixture, and a co-spot. rochester.edu | Capillary micropipette ukessays.com |

| Visualization | Method used to see the separated spots. | UV light, iodine chamber rsc.org |

Column Chromatography for Purification (e.g., Silica Gel)

Following synthesis, column chromatography is a fundamental technique for the purification of this compound from unreacted starting materials, by-products, and other impurities. walisongo.ac.id This method separates compounds based on their differential adsorption to a stationary phase packed within a column.

For the purification of this compound and similar compounds, silica gel is the most commonly used stationary phase due to its effectiveness in separating molecules of varying polarity. walisongo.ac.idrsc.org Silica gel with a particle size of 40 to 63 µm (230-400 mesh) is often preferred for flash column chromatography as it provides higher surface area and more efficient separation. orgsyn.org

The crude product is typically loaded onto the top of the silica gel column. The sample can be "dry-loaded" by adsorbing it onto a small amount of Celite or silica gel, or "wet-loaded" by dissolving it in a minimal amount of the mobile phase. orgsyn.orgrochester.edu A carefully selected eluent, or mobile phase, is then passed through the column. A gradient of ethyl acetate in hexane (B92381) is a common eluent system, starting with a lower polarity mixture and gradually increasing the polarity to elute the compounds from the column. rsc.org Fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired product.

Table 2: Column Chromatography Purification Parameters

| Parameter | Description | Typical Specification |

| Stationary Phase | The adsorbent used to pack the column. | Silica Gel (e.g., 100-200 mesh or 230-400 mesh) rsc.orgorgsyn.org |

| Mobile Phase (Eluent) | Solvent system used to move compounds through the column. | Gradient of ethyl acetate in hexane rsc.org |

| Loading Method | How the crude sample is introduced to the column. | Dry-loading on Celite or wet-loading orgsyn.org |

| Fraction Analysis | Method to identify fractions containing the pure compound. | Thin-Layer Chromatography (TLC) orgsyn.org |

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides definitive proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry.

While specific X-ray diffraction data for this compound was not found in the search, detailed crystallographic studies have been performed on its immediate derivative, 2-(4-bromophenoxy)propanohydrazide, providing valuable insight into the molecular geometry. nih.govresearchgate.net The structure of this derivative was confirmed by single-crystal X-ray diffraction studies. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P21/c. researchgate.net In the crystal structure, the bromophenoxy group is nearly planar, and its orientation relative to the propanohydrazide moiety is defined by a dihedral angle of 82.81 (7)°. nih.govresearchgate.net The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, which form columns within the structure. nih.govresearchgate.net

Such studies are crucial for understanding the solid-state conformation and intermolecular interactions that govern the physical properties of the material.

Table 3: Crystallographic Data for 2-(4-Bromophenoxy)propanohydrazide

| Parameter | Value | Reference |

| Chemical Formula | C₉H₁₁BrN₂O₂ | nih.govresearchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 11.9124 (7) | researchgate.net |

| b (Å) | 4.9670 (3) | researchgate.net |

| c (Å) | 11.9124 (7) | researchgate.net |

| β (°) | 112.712 (6) | researchgate.net |

| Volume (ų) | 681.74 (7) | researchgate.net |

| Temperature (K) | 113 | researchgate.net |

Other Analytical Procedures

This compound possesses a chiral center at the C2 position of the propanoate chain, meaning it can exist as a pair of enantiomers, (R) and (S). Since enantiomers often exhibit different biological activities, determining the enantiomeric purity of a sample is critical. tsijournals.com Optical activity, the ability of a chiral molecule to rotate the plane of plane-polarized light, is a key property used for this assessment. libretexts.orglibretexts.org

A polarimeter is used to measure the observed rotation (α) of a sample. The specific rotation [α] is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). libretexts.orgyoutube.com It is calculated using the formula:

[α] = α / (l × c)

where:

α is the observed rotation in degrees.

l is the path length of the polarimeter cell in decimeters (dm). youtube.com

c is the concentration of the sample in g/mL. youtube.com

A pure sample of one enantiomer will have a specific rotation equal in magnitude but opposite in sign to its mirror-image partner. libretexts.org For instance, if the (S)-enantiomer has a specific rotation of +X°, the (R)-enantiomer will have a specific rotation of -X°. A racemic mixture (a 50:50 mix of both enantiomers) is optically inactive and will show no rotation. libretexts.org By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess (e.e.) or optical purity can be determined, which quantifies the percentage of one enantiomer in excess of the other. youtube.com For (2S)-2-(4-bromophenoxy)propanoic acid, chiral HPLC is also a key technique used to confirm high enantiomeric excess (≥98%).

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, bromine) present in a pure sample of a compound. The experimental results are compared against the theoretically calculated values based on the molecular formula to confirm the compound's elemental composition and support its identification. For this compound, the molecular formula is C₉H₉BrO₃. sigmaaldrich.comscbt.com

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 44.12% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.70% |

| Bromine | Br | 79.904 | 1 | 79.904 | 32.60% |

| Oxygen | O | 15.999 | 3 | 47.997 | 19.58% |

| Total | 245.072 | 100.00% |

Ensuring the high purity of this compound is crucial for its application in research and development. Recrystallization is a primary and highly effective method for purifying solid organic compounds. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

The process involves dissolving the impure solid in a suitable hot solvent to create a saturated solution. As the solution cools slowly, the solubility of the target compound decreases, causing it to form crystals. Impurities, which are present in smaller amounts or have different solubility characteristics, tend to remain dissolved in the solvent (the mother liquor). The pure crystals are then collected by filtration.

For 2-(4-bromophenoxy)propanoic acid, a highly effective method involves recrystallization from a mixture of ethanol (B145695) and water (in a 4:1 ratio) at a reduced temperature of -20°C, which has been shown to yield crystals with greater than 99% purity. The derivative, 2-(4-bromophenoxy)propanohydrazide, is also purified by recrystallization from an ethanol/water mixture. nih.govresearchgate.net Similarly, related compounds have been successfully purified by recrystallization from aqueous methanol. google.com The choice of solvent or solvent system is critical and is determined experimentally to maximize the recovery of the pure product while leaving impurities behind.

Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and energy of molecules. These calculations are broadly categorized into ab initio methods, such as Hartree-Fock, and methods based on Density Functional Theory (DFT).

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for computational organic chemistry due to its favorable balance of accuracy and computational cost. It is used to determine the ground-state geometry and electronic properties of molecules. In a study of a closely related compound, N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, DFT calculations were employed to analyze its structure and electronic characteristics. nih.govresearchgate.net The geometry of this molecule was optimized using DFT, and these theoretical calculations were found to be in good agreement with experimental X-ray diffraction data. nih.govresearchgate.net

DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. researchgate.net This approach allows for the calculation of various molecular properties, providing a deep understanding of the molecule's behavior.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is another foundational quantum mechanical approach. It solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant of one-electron orbitals. scirp.org While DFT methods often provide more accurate results for many systems, HF is a valuable tool, particularly as a starting point for more complex calculations. uni.luchemicalbook.com In studies of similar propanoic acid derivatives, such as 2-(4-fluorobenzylideneamino)-3-mercaptopropanoic acid, both HF and DFT methods were used to optimize ground-state geometries and calculate vibrational frequencies. uni.lu These studies often show that results from DFT methods, like B3LYP, are in better agreement with experimental data compared to those from HF methods. uni.luchemicalbook.com

Basis Set Selection and Optimization (e.g., 6-31G, 6-311++G(d,p))

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Different basis sets offer varying levels of flexibility and computational expense.

Commonly used basis sets include:

Pople-style basis sets : Such as 6-31G* and 6-311++G(d,p). The numbers indicate the number of Gaussian functions used to describe the core and valence atomic orbitals. The symbols * (or (d)) and ++ (or (d,p)) denote the addition of polarization and diffuse functions, respectively, which improve the description of bonding and lone pairs. uni.lunih.gov For instance, studies on fluorobenzylideneamino propanoic acid derivatives have utilized the 6-31G* and 6-31G** basis sets for geometry optimization. uni.luchemicalbook.commdpi.com

def2-TZVP : This is another type of basis set known for providing a good balance between accuracy and efficiency, particularly for DFT calculations on organic molecules.

In a study on 2,4'-dibromoacetophenone, the B3LYP method with the 6-311++G(d,p) basis set was used for geometry optimization and vibrational frequency calculations. nih.gov The selection of an appropriate basis set is a critical step in ensuring the reliability of the computational results.

Molecular Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical reactivity. Computational methods provide key metrics to quantify this, including the energies of the frontier molecular orbitals and various chemical reactivity descriptors.

HOMO-LUMO Energy Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally indicates a more reactive molecule. nih.gov

For the analog N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, DFT calculations were performed to determine the energies of the HOMO and LUMO. nih.govresearchgate.net These calculations are essential for understanding the charge transfer that can occur within the molecule. nih.govresearchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.61 |

| LUMO | -0.83 |

| Energy Gap (ΔE) | 4.78 |

Data sourced from DFT calculations on N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. nih.govresearchgate.net

Chemical Potential and Chemical Hardness Indices